molecular formula C6H9Cl B110399 4-Chlorocyclohexene CAS No. 930-65-4

4-Chlorocyclohexene

Cat. No. B110399
CAS RN: 930-65-4
M. Wt: 116.59 g/mol
InChI Key: NCDVDTXDSDVLPL-UHFFFAOYSA-N
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Description

4-Chlorocyclohexene is a chlorinated derivative of cyclohexene, a six-membered cyclic hydrocarbon with one double bond. It is an organic compound that contains a chlorine atom substituted at the fourth position of the cyclohexene ring. This compound is of interest in various chemical reactions and serves as a precursor or intermediate in the synthesis of other chemical compounds.

Synthesis Analysis

The synthesis of 4-chlorocyclohexene can be achieved through the reaction of 1,4-cyclohexadiene with hydrogen chloride, where zinc chloride is used as a catalyst and glacial acetic acid as a solvent. The reaction yields 4-chlorocyclohexene as the major product, along with dichlorocyclohexanes and unreacted 1,4-cyclohexadiene as minor products .

Molecular Structure Analysis

The molecular structure of 4-chlorocyclohexene is characterized by the presence of a chlorine atom attached to a cyclohexene ring. The introduction of chlorine can influence the molecular configuration and packing, as seen in related compounds where chlorine substitution leads to more planar configurations due to intermolecular interactions . The molecular structure can be further elucidated using X-ray crystallography, which provides detailed information on the arrangement of atoms within the crystal lattice .

Chemical Reactions Analysis

4-Chlorocyclohexene undergoes various chemical reactions, including its reaction with aqueous sulfuric acid, which results in the formation of cis- and trans-isomers of 3- and 4-chlorocyclohexanols, along with other by-products such as dichlorocyclohexanes and phenylcyclohexane . Additionally, 4-chlorocyclohexene can be used in Friedel-Crafts reactions to synthesize compounds like 4-(4-chlorophenyl)cyclohexanol, which can be further oxidized to 4-(4-chlorophenyl)cyclohexanone .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chlorocyclohexene can be inferred from studies on similar compounds. For instance, the vibrational frequencies and molecular geometry can be determined using FT-IR, FT-Raman spectra, and DFT calculations, which provide insights into the effect of substituents like the vinyl group on the ring vibrational frequencies . The thermal decomposition kinetics of 4-chlorocyclohexene have been studied, revealing the rate constants for the elimination of hydrogen chloride and the influence of the double bond's position relative to the chlorine atom on the reaction rate .

Scientific Research Applications

Synthesis and Chemical Reactions

4-Chlorocyclohexene has been studied for its synthesis and chemical reactions. The synthesis from 1, 4-cyclohexadiene and hydrogen chloride was investigated, resulting in products like dichlorocyclohexanes and 1, 4-cyclohexadiene. Additionally, its reaction with aqueous sulfuric acid produced cis- and trans-isomers of 3-and 4-chlorocyclohexanols along with other by-products like sulfates of chlorocyclohexanols, dichlorocyclohexanes, and phenylcyclohexane (Amagasa, Saito, Suzuki, & Kobayashi, 1970).

Kinetic Studies

The thermal decompositions of 4-chlorocyclohexene were studied, revealing insights into its gas-phase reactions. The rate constants for hydrogen chloride elimination were determined, highlighting the influence of the double bond position relative to the chlorine atom on the rate of this reaction (Holmes & Dakubu, 1972).

Cyclization Applications

Cyclization of 1,5-hexadien-3-ols was explored, where 4-chlorocyclohexene moiety is used in the production of chloro-octalines, octalones, and hexahydro-azulenones. This demonstrates its utility in complex organic synthesis processes (Idrissi & Santelli, 1989).

Molecular Structure Analysis

The molecular structures of mono-substituted chlorocyclohexene were determined using gas-phase electron diffraction. This provided detailed insights into bond distances and angles, contributing to a better understanding of its structural properties (Lu, Chiang, & Chiang, 1980).

Plasticizer Radiation Stability

A study on the effect of a plasticizer on the radiation stability of poly(vinyl chloride) utilized 4-chlorocyclohexene as a model compound. This research highlighted the changes in radiolysis products due to the presence of a plasticizer, contributing to the understanding of material stability under radiation (Szymański, S̀mietańska, & Truszkowski, 1980).

Photolysis Studies

The generation and reactivity of 4-aminophenyl cations by photolysis of 4-chloroaniline were investigated, demonstrating the potential use of 4-chlorocyclohexene in photochemical processes and its reactivity under such conditions (Guizzardi et al., 2001).

Safety And Hazards

The safety data sheet for 4-Chlorocyclohexene provides information on its hazards . It is classified as Aquatic Chronic 2 - Flam. Liq. 3 .

properties

IUPAC Name

4-chlorocyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl/c7-6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDVDTXDSDVLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40918791
Record name 4-Chlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorocyclohexene

CAS RN

930-65-4
Record name 4-Chlorocyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chlorocyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930654
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chlorocyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40918791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
J Lezama, E Márquez, JR Mora, T Córdova… - Journal of Molecular …, 2009 - Elsevier
… elimination reactions of 4-chlorocyclohexene and … 4-chlorocyclohexene and chlorocyclohexane it improved the calculated parameters. When B3LYP was used for 4-chlorocyclohexene, …
Number of citations: 17 www.sciencedirect.com
FR Jensen, CH Bushweller - Journal of the American Chemical …, 1969 - ACS Publications
… the transition state, the chair-chair interconversion barriers (AG*) in kilocalories/mole are 5.37 for cyclohexene-2,3,3,4,4,5,6,6-4, 5.3 for 4-fluorocyclohexene, 6.3 for 4chlorocyclohexene, …
Number of citations: 117 pubs.acs.org
KC Lu, RL Chiang, JF Chiang - Journal of Molecular Structure, 1980 - Elsevier
… The geometrical parameters of 1-chlorocyclohexene and the structural parameters of 3chlorocyclohexene and 4-chlorocyclohexene are available as SUP 26146 (16 pages). The bond …
Number of citations: 1 www.sciencedirect.com
JL Holmes, M Dakubu - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… From these results we conclude that at these temperatures 4-chlorocyclohexene decomposes according to the Scheme and this is why pressure change was not used to determine the …
Number of citations: 2 pubs.rsc.org
LH Slaugh - Journal of the American Chemical Society, 1965 - ACS Publications
… ment, 4-chlorocyclohexene. The infrared, nmr, and mass spectra of this compound were all identical in detail with those of 4-chlorocyclohexene … than that of 4-chlorocyclohexene, it was …
Number of citations: 30 pubs.acs.org
R Lauricella, J Kechayan, H Bodot - The Journal of Organic …, 1987 - ACS Publications
… This technique yields coherent results for 4-fluoro-and 4-chlorocyclohexene and an up-to-date outcome for 4-deuteriocyclohexene, the equatorial conformer of which is more …
Number of citations: 12 pubs.acs.org
D Farcasiu - Journal of the American Chemical Society, 1978 - ACS Publications
It is conceivable that the first step of this reaction is the formation of the 4-cyclohexenyl cation (4) from 1, by a 1, 2-hydride shift. This same transformation is involved in the isotope …
Number of citations: 5 pubs.acs.org
R Srinivasan, FI Sonntag - Tetrahedron Letters, 1967 - Elsevier
The reactions of chlorine with bicyclo [2.2. I] heptane’and bicyclo [2. 1. l] hexane2 have been reported to give products in which the parent ring systems are retained whereas with …
Number of citations: 9 www.sciencedirect.com
G Graner, E Hirota, T Iijima, K Kuchitsu… - … Containing Five or More …, 2003 - Springer
This document is part of Subvolume D ‘Molecules Containing Five or More Carbon Atoms’ of Volume 25 ‘Structure Data of Free Polyatomic Molecules’ of Landolt-Börnstein - Group II …
Number of citations: 2 link.springer.com
PR Brook, RM Ellam, AS Bloss - Chemical Communications (London), 1968 - pubs.rsc.org
… IIIa; ratio 2 : 1) contaminated with 4-chlorocyclohexene (12%) .t … to the less strained 4-chlorocyclohexene within 2 weeks at … -chloride contaminated with 4-chlorocyclohexene which had …
Number of citations: 10 pubs.rsc.org

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